Nanatinostat Exhibits Superior Class I HDAC Selectivity Compared to Pan-HDAC Inhibitors
Nanatinostat demonstrates a high degree of Class I selectivity with IC₅₀ values of 3 nM (HDAC1), 4 nM (HDAC2), and 7 nM (HDAC3), while showing minimal activity against Class II HDACs (HDAC5 IC₅₀ = 200 nM; HDAC6 IC₅₀ = 2100 nM), yielding a selectivity ratio of approximately 1:700 for HDAC1 versus HDAC6 . In contrast, the pan-HDAC inhibitor vorinostat inhibits both Class I and Class II isoforms with IC₅₀ values of 60 nM (HDAC1), 42 nM (HDAC2), 36 nM (HDAC3), and 29 nM (HDAC6) [1]. Romidepsin, a Class I-selective HDAC inhibitor, exhibits IC₅₀ values of 36 nM (HDAC1) and 47 nM (HDAC2), which are approximately 10-fold less potent than nanatinostat against HDAC1 [2].
| Evidence Dimension | HDAC isoform inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀: HDAC1 = 3 nM, HDAC2 = 4 nM, HDAC3 = 7 nM, HDAC5 = 200 nM, HDAC6 = 2100 nM; HDAC1:HDAC6 selectivity ratio ~1:700 |
| Comparator Or Baseline | Vorinostat IC₅₀: HDAC1 = 60 nM, HDAC2 = 42 nM, HDAC3 = 36 nM, HDAC6 = 29 nM; Romidepsin IC₅₀: HDAC1 = 36 nM, HDAC2 = 47 nM |
| Quantified Difference | Nanatinostat is 20-fold more potent against HDAC1 than vorinostat and 12-fold more potent than romidepsin; nanatinostat shows 700-fold selectivity for HDAC1 over HDAC6 versus vorinostat's 2-fold selectivity |
| Conditions | Cell-free fluorometric enzyme inhibition assays using recombinant human HDAC isoforms |
Why This Matters
Higher Class I selectivity may reduce off-target toxicities associated with Class II HDAC inhibition, such as cardiac effects and thrombocytopenia, while maintaining potent epigenetic modulation.
- [1] Exploration of Targeted Anti-tumor Therapy. Clinically approved HDAC IC50 values against all HDAC gene products. Table 3. Available at: https://www.explorationpub.com/Journals/Tables/1002166/t3 View Source
- [2] BPS Bioscience. Romidepsin (FK228, depsipeptide) Product Datasheet. Catalog #27646-2. Available at: https://bpsbioscience.com/romidepsin-fk228-depsipeptide-2462 View Source
